molecular formula C13H21NO B13083995 (1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine

(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine

Cat. No.: B13083995
M. Wt: 207.31 g/mol
InChI Key: ATCYYPHSYRNYGG-UHFFFAOYSA-N
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Description

(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a methoxy group, a butyl chain, and a methylphenyl group attached to an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of (4-methylphenyl)methylamine with 1-methoxybutan-2-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of an acid or base catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and methylphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Methoxybutan-2-yl)[(4-chlorophenyl)methyl]amine: Similar structure with a chlorophenyl group instead of a methylphenyl group.

    (1-Methoxybutan-2-yl)[(4-fluorophenyl)methyl]amine: Contains a fluorophenyl group in place of the methylphenyl group.

    (1-Methoxybutan-2-yl)[(4-bromophenyl)methyl]amine: Features a bromophenyl group instead of the methylphenyl group.

Uniqueness

(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine is unique due to the presence of the methylphenyl group, which imparts specific chemical and physical properties

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-methoxy-N-[(4-methylphenyl)methyl]butan-2-amine

InChI

InChI=1S/C13H21NO/c1-4-13(10-15-3)14-9-12-7-5-11(2)6-8-12/h5-8,13-14H,4,9-10H2,1-3H3

InChI Key

ATCYYPHSYRNYGG-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=CC=C(C=C1)C

Origin of Product

United States

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